molecular formula C4H5ClN4O2 B2534688 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine CAS No. 1443279-61-5

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

Cat. No.: B2534688
CAS No.: 1443279-61-5
M. Wt: 176.56
InChI Key: QKFZYHFYSGTKFN-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 4-chloro-5-methyl-1H-pyrazole, followed by amination. The reaction conditions often include the use of strong acids like nitric acid for nitration and ammonia or amines for the amination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups may also influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-5-nitro-1H-pyrazole
  • 5-chloro-3-methyl-4-nitro-1H-pyrazole
  • 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-amine

Uniqueness

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups in the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-5-methyl-3-nitropyrazol-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZYHFYSGTKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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